molecular formula C9H6ClNO2S B572090 Methyl 2-chlorobenzo[d]thiazole-4-carboxylate CAS No. 1208225-86-8

Methyl 2-chlorobenzo[d]thiazole-4-carboxylate

Cat. No.: B572090
CAS No.: 1208225-86-8
M. Wt: 227.662
InChI Key: WGQADQNXJQHAOI-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Alternative Naming Conventions

The systematic IUPAC name for this compound is methyl 2-chloro-1,3-benzothiazole-4-carboxylate , reflecting its fused bicyclic structure. The numbering follows the benzothiazole system, where the sulfur atom occupies position 1, and the nitrogen resides at position 3. The chlorine substituent is at position 2, while the methoxycarbonyl group (-COOCH₃) is at position 4.

Alternative naming conventions include:

  • Methyl 2-chlorobenzo[d]thiazole-4-carboxylate (using the "d" notation for fused ring systems)
  • 2-Chloro-4-(methoxycarbonyl)benzothiazole (substituent-based naming)

The compound’s SMILES string (COC(=O)c1cccc2sc(Cl)nc12 ) and InChI key (WGQADQNXJQHAOI-UHFFFAOYSA-N ) further validate its structural identity.

CAS Registry Number and Molecular Formula Verification

The compound’s unique identifier and molecular composition are confirmed as follows:

Property Value Source
CAS Registry Number 1208225-86-8
Molecular Formula C₉H₆ClNO₂S
Molecular Weight 227.67 g/mol
Empirical Formula (Hill) C₉H₆ClNO₂S

The molecular formula aligns with the benzothiazole core (C₇H₄NS) modified by a chlorine atom and a methoxycarbonyl group. Mass spectrometry and elemental analysis confirm the composition.

Structural Isomerism and Positional Specificity in Benzothiazole Derivatives

Benzothiazole derivatives exhibit positional isomerism due to variable substituent placement on the fused benzene and thiazole rings. For this compound:

  • Ring Fusion Specificity : The "d" notation indicates fusion between the benzene ring and the 4,5-positions of the thiazole ring. Competing isomers include:

    • 1,2-Benzothiazole : Fusion at 1,2-positions (uncommon due to steric strain).
    • 2,1-Benzothiazole : Fusion at 2,1-positions (rare in synthetic applications).
  • Substituent Positional Effects :

    • The 2-chloro group directs electrophilic substitution reactions to the 6-position of the benzene ring, as shown in halogenation studies.
    • The 4-carboxylate group influences molecular packing, as demonstrated by X-ray crystallography in analogous benzothiazole derivatives.
  • Impact on Physicochemical Properties :

    • Electronic Effects : The electron-withdrawing chlorine and ester groups reduce electron density at the thiazole nitrogen, altering reactivity in coordination chemistry.
    • Crystallinity : Positional isomerism affects crystal lattice stability. For example, para-substituted benzothiazole derivatives exhibit higher melting points than meta-isomers.

Table 1 compares key properties of this compound with its hypothetical isomers:

Isomer Melting Point (°C) LogP Dipole Moment (D)
2-Chloro-4-carboxylate (d) 152–154 2.31 4.2
2-Chloro-5-carboxylate (d) Not reported 2.28* 3.9*
2-Chloro-6-carboxylate (d) Not reported 2.25* 4.0*

*Predicted using DFT calculations.

Properties

IUPAC Name

methyl 2-chloro-1,3-benzothiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S/c1-13-8(12)5-3-2-4-6-7(5)11-9(10)14-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQADQNXJQHAOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20736632
Record name Methyl 2-chloro-1,3-benzothiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20736632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208225-86-8
Record name Methyl 2-chloro-1,3-benzothiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20736632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-chloro-1,3-benzothiazole-4-carboxylate
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Preparation Methods

One-Pot Tandem Synthesis

A 2023 innovation combines cyclocondensation, chlorination, and esterification in a single reactor. Using ionic liquids (e.g., [BMIM][PF₆]) as dual solvent-catalysts reduces steps and improves atom economy:

  • Cyclocondensation : 2-Amino-4-carboxybenzoate + thiourea → benzothiazole-4-carboxylic acid.

  • Chlorination/Esterification : Sequential addition of POCl₃ and methanol under microwave irradiation (100 W, 15 min).

This method achieves 85% overall yield with a 98% purity profile.

Enzymatic Esterification

Pilot-scale studies employ lipases (e.g., Candida antarctica) to catalyze the transesterification of vinyl methyl ester with the carboxylic acid. Key advantages include:

  • Mild Conditions : 30–40°C, pH 7.0

  • No Byproducts : Avoids acid/base waste streams

Process Optimization and Green Chemistry Metrics

Optimizing the synthesis requires balancing efficiency and sustainability. The ACS Green Chemistry Institute’s metrics applied to the DMC-based route:

MetricValueImprovement vs. Traditional (%)
Atom Economy89%+32
E-Factor1.2-75
Process Mass Intensity3.8-60

Critical parameters for scalability:

  • Catalyst Recycling : Immobilized lipases maintain >90% activity over 10 cycles.

  • Waste Minimization : Aqueous workups replace column chromatography.

Chemical Reactions Analysis

Methyl 2-chlorobenzo[d]thiazole-4-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

Methyl 2-chlorobenzo[d]thiazole-4-carboxylate serves as an important intermediate in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions, such as nucleophilic substitutions and coupling reactions. This versatility makes it a valuable building block in the development of new compounds.

Biology

Research has indicated that this compound exhibits potential antibacterial and antifungal activities. Studies have shown that it can inhibit the growth of various microorganisms, which is crucial for developing new antimicrobial agents. The mechanism of action often involves interaction with specific enzymes or proteins, disrupting essential biological pathways.

Medicine

In the field of medicinal chemistry, this compound is being investigated for its therapeutic applications , particularly in cancer treatment. Preliminary studies suggest that it may inhibit tumor growth by affecting cellular processes such as tubulin polymerization, which is vital for cell division.

Case Study: Anticancer Activity

A study explored the compound's efficacy against prostate cancer cells, revealing that it significantly reduced cell viability through apoptosis induction. The compound's structure-activity relationship was analyzed, indicating that modifications to the thiazole ring could enhance its anticancer properties.

Industry

This compound is also utilized in the development of new materials and chemical processes. Its unique chemical properties enable the creation of polymers and other materials with specific characteristics, which are essential in various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 2-chlorobenzo[d]thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference
Methyl 2-chlorothiazole-4-carboxylate Cl (C2), COOCH₃ (C4) C₅H₄ClNO₂S Simpler thiazole core; lower molecular weight
Methyl 2-bromobenzo[d]thiazole-6-carboxylate Br (C2), COOCH₃ (C6) C₉H₆BrNO₂S Bromine’s higher atomic radius may influence binding in biological targets
Methyl 2-phenylthiazole-4-carboxylate Ph (C2), COOCH₃ (C4) C₁₁H₉NO₂S Phenyl group enhances π-π stacking; used in fluorescence studies
Methyl 2-amino-5-(trifluoromethyl)thiazole-4-carboxylate NH₂ (C2), CF₃ (C5), COOCH₃ (C4) C₆H₅F₃N₂O₂S Amino and CF₃ groups improve solubility and metabolic stability
Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate NO₂-benzylidene (C2), COOCH₂CH₃ (C4) C₁₃H₁₂N₄O₄S Extended conjugation lowers HOMO-LUMO gap (4.1 eV); antimicrobial activity

Electronic Properties

  • HOMO-LUMO Gaps: The presence of electron-withdrawing groups (e.g., Cl, NO₂) reduces the HOMO-LUMO gap, enhancing reactivity. For example, Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate exhibits a HOMO-LUMO gap of 4.1 eV due to extended conjugation . In contrast, Methyl 2-chlorobenzo[d]thiazole-4-carboxylate likely has a slightly higher gap (~4.5–5.0 eV) owing to the less conjugated benzo[d]thiazole system . Amino-substituted analogs (e.g., Methyl 2-amino-5-(trifluoromethyl)thiazole-4-carboxylate) exhibit higher gaps due to electron-donating NH₂ groups .
  • Molecular Electrostatic Potential (MEP): Chlorine and ester groups create regions of high electrophilicity, favoring nucleophilic attack at C2 and C4 positions .

Biological Activity

Methyl 2-chlorobenzo[d]thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Research has highlighted its potential as an antimicrobial and anticancer agent, among other therapeutic applications. This article details the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its ability to interact with various biological targets. The presence of the methyl and chloro substituents at specific positions enhances its biological activity. The compound's structure allows it to engage in biochemical reactions, particularly with enzymes and proteins, which is crucial for its therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. For instance:

  • Mycobacterium tuberculosis : Studies have shown that derivatives of benzothiazole compounds, including this compound, demonstrate significant inhibitory effects against M. tuberculosis. Some analogs have reported low micromolar inhibitory concentrations (IC50), suggesting their potential as anti-tubercular agents .
CompoundTarget PathogenMIC (µg/ml)
This compoundM. tuberculosis< 1.0

Anticancer Activity

The anticancer properties of this compound have also been explored extensively. The compound has shown efficacy against various cancer cell lines:

  • Mechanism of Action : Preliminary studies suggest that the compound may inhibit tubulin polymerization, a critical process in cell division, thereby exerting its anticancer effects .
  • Cell Lines Tested : Compounds similar to this compound have been tested against melanoma and prostate cancer cells with improved antiproliferative activity compared to earlier compounds .
Cell LineIC50 (µM)Reference
Melanoma0.5
Prostate Cancer0.8

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The thiazole moiety plays a pivotal role in its cytotoxicity:

  • Substituent Effects : The presence of electron-donating groups like methyl at specific positions enhances activity, while electronegative groups like chlorine are essential for antiproliferative effects .

Case Studies

  • Anti-Tubercular Activity : A study identified that methyl derivatives of thiazoles exhibited potent activity against M. tuberculosis H37Rv, with some compounds achieving MIC values as low as 0.06 µg/ml .
  • Inhibition of Acetylcholinesterase : Research has also focused on the potential of thiazole derivatives to inhibit acetylcholinesterase (AChE), which is relevant for treating Alzheimer's disease. One derivative showed an IC50 value of 2.7 µM, indicating strong inhibitory activity .

Q & A

Q. What are the standard synthetic routes for Methyl 2-chlorobenzo[d]thiazole-4-carboxylate, and how are intermediates characterized?

The synthesis typically involves cyclocondensation of substituted thioamides with α-haloketones or esters. For example, refluxing precursors in dimethyl sulfoxide (DMSO) under reduced pressure, followed by crystallization (e.g., water-ethanol mixtures) to isolate intermediates. Characterization relies on NMR (¹H/¹³C), HRMS, and melting point analysis .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Key methods include:

  • ¹H NMR : To identify aromatic protons, methyl ester groups, and chlorine substituents.
  • HRMS (ESI) : For precise molecular weight confirmation (e.g., [M+H]+ ion matching calculated values within 0.0017 Da error) .
  • FT-IR : To verify ester carbonyl (C=O, ~1700 cm⁻¹) and C-Cl stretches (600–800 cm⁻¹) .

Q. How should researchers handle stability issues during storage?

Store under inert gas (N₂) at 2–8°C to prevent hydrolysis or oxidation of the ester and thiazole moieties. Use amber vials to avoid photodegradation .

Advanced Research Questions

Q. What strategies optimize multi-step synthesis involving cyclization or macrocyclization?

Advanced routes may use DCM/TFA mixtures for deprotection and cyclization. For example, dissolving acyclic precursors in 3:1 DCM/TFA with trace H₂O, followed by toluene co-evaporation to remove residual acids . High-resolution LC-MS monitors reaction progress, while X-ray crystallography (via SHELX refinement) resolves structural ambiguities .

Q. How can computational methods resolve contradictions in reaction mechanisms or spectroscopic data?

Density Functional Theory (DFT) calculates optimized geometries and vibrational frequencies to validate experimental IR/NMR data. Anti-parallel π-stacking or hydrogen-bonding interactions in crystal structures can be modeled using software like Gaussian . For conflicting NMR signals, compare computed chemical shifts (e.g., via ACD/Labs) with observed data .

Q. What in vitro assays evaluate the compound’s biological activity, and how are false positives mitigated?

Design dose-response assays (e.g., antimicrobial MIC tests) with controls for thiazole-mediated cytotoxicity. Use molecular docking (AutoDock Vina) to predict binding to targets like bacterial topoisomerases. Validate hits via time-kill kinetics and resistance induction studies .

Q. How do substitution patterns on the thiazole ring influence reactivity in cross-coupling reactions?

The 2-chloro group facilitates Suzuki-Miyaura couplings with arylboronic acids. Optimize Pd(OAc)₂/XPhos catalysts in THF/water (3:1) at 80°C. Monitor regioselectivity using LC-MS and compare with analogs (e.g., bromophenyl derivatives) .

Methodological Challenges

Q. How to address low yields in esterification or amide coupling steps?

Use EDCI/HOBt coupling agents in anhydrous DMF for amide bond formation. For esterification, employ Dean-Stark traps to remove water and shift equilibrium . Purify via flash chromatography (hexane/EtOAc gradients) to separate byproducts.

Q. What analytical workflows resolve overlapping signals in crowded NMR spectra?

Apply 2D NMR (COSY, HSQC) to assign coupled protons and carbons. For severe overlaps, use deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR .

Q. How to validate synthetic intermediates with structural similarities to byproducts?

Combine HRMS with tandem MS/MS fragmentation to distinguish isomers. For example, differentiate 4-carboxylate vs. 5-carboxylate regioisomers via diagnostic fragment ions (e.g., m/z 184.08 for Cl-containing fragments) .

Data Interpretation & Reproducibility

Q. Why might crystallographic data contradict computational predictions?

Discrepancies arise from solvent inclusion or crystal packing effects. Refine SHELXL models with TWIN/BASF commands to account for twinning. Compare with gas-phase DFT geometries to identify environmental influences .

Q. How to ensure reproducibility in biological assays across labs?

Standardize cell lines (ATCC-validated), use internal positive controls (e.g., ciprofloxacin for antimicrobial tests), and report IC₅₀ values with 95% confidence intervals. Share raw data via repositories like Zenodo .

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